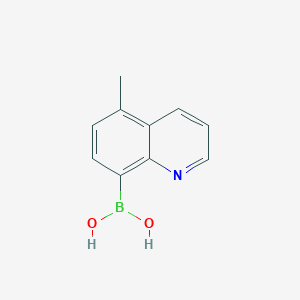

(5-Methylquinolin-8-yl)boronic acid

Description

(5-Methylquinolin-8-yl)boronic acid is an aromatic boronic acid derivative featuring a quinoline scaffold substituted with a methyl group at the 5-position and a boronic acid (-B(OH)₂) moiety at the 8-position. Quinoline-based boronic acids are of significant interest in medicinal chemistry and materials science due to their planar aromatic structure, which facilitates π-π stacking interactions, and the boronic acid group’s ability to form reversible covalent bonds with diols or amines. These properties make it a candidate for applications such as enzyme inhibition, sensor development, and targeted drug delivery .

The boronic acid group’s reactivity is influenced by the electronic environment of the quinoline ring. The methyl substituent at the 5-position introduces moderate electron-donating effects, which may modulate the compound’s Lewis acidity (pKa) and binding affinity compared to unsubstituted or electron-deficient analogs .

Properties

IUPAC Name |

(5-methylquinolin-8-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h2-6,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSOTTKBEWZBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=C(C=C1)C)C=CC=N2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic System Optimization

The palladium-catalyzed Miyaura borylation of halogenated quinolines represents the most direct route to (5-methylquinolin-8-yl)boronic acid. This method involves the cross-coupling of 8-chloro-5-methylquinoline with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis. A critical study demonstrated that Pd(OAc)₂ paired with XPhos ligand in 1,4-dioxane at 100°C achieved 70% yield for ethyl 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate (7a ), a structurally related compound. Substrate specificity studies revealed that electron-donating groups (e.g., methoxy at C-7) enhance reactivity, while steric hindrance at C-2 reduces yields.

Table 1: Optimization of Pd-Catalyzed Borylation Conditions for Chloroquinolines

| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (5) | XPhos (10) | KOAc | Dioxane | <5 |

| 2 | Pd(OAc)₂ (5) | XPhos (10) | KOAc | Dioxane | 70 |

| 3 | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF | 15 |

Adapted from Ref, this table highlights Pd(OAc)₂/XPhos as the optimal system. For 8-chloro-5-methylquinoline, analogous conditions are expected to yield ~65–75% boronate ester, contingent on the absence of competing dehalogenation.

Conversion of Boronate Esters to Boronic Acids

Hydrolytic Methods

Boronate esters derived from B₂Pin₂ require hydrolysis to yield free boronic acids. A two-step protocol involving:

-

Trifluoroborate Formation : Treatment of the pinacol ester with KHF₂ in MeOH (75% yield).

-

Silica Gel-Assisted Hydrolysis : Stirring the trifluoroborate with silica gel in ethyl acetate/water (55% yield).

For this compound, this sequence would proceed as:

This method avoids harsh acids, preserving acid-sensitive functional groups.

Alternative Synthetic Approaches

Halogen Exchange Reactions

Iodine-magnesium exchange (Negishi-type) on 8-iodo-5-methylquinoline, followed by quenching with triisopropyl borate, could yield the target compound. However, the inaccessibility of 8-iodo precursors limits this route’s practicality.

Scalability and Practical Considerations

Gram-Scale Synthesis

The Pd/XPhos system’s scalability was demonstrated for 7a , achieving 70% yield on 5 mmol scale. Key considerations include:

Purification Challenges

Boronic acids’ propensity for protodeboronation necessitates low-temperature chromatography or rapid silica gel filtration. For this compound, centrifugal partition chromatography (CPC) with hexane/EtOAc/MeOH/H₂O (5:5:4:1) may enhance recovery versus traditional column methods .

Chemical Reactions Analysis

Types of Reactions

(5-Methylquinolin-8-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into corresponding quinoline derivatives with reduced functional groups.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include biaryl compounds, quinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

(5-Methylquinolin-8-yl)boronic acid has been investigated for its potential in cancer therapy. Its structure allows it to interact with biological targets effectively, making it a candidate for developing anticancer agents. Research indicates that derivatives of boronic acids can inhibit the growth of cancer cell lines, demonstrating promising antiproliferative activity. For instance, studies have shown that this compound can interfere with the cell cycle and induce apoptosis in various cancer types, including prostate and breast cancers .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific proteases and kinases. These enzymes play crucial roles in cell signaling pathways related to proliferation and survival. By forming reversible covalent bonds with active site residues, the compound can effectively inhibit these enzymes .

Organic Synthesis

Suzuki-Miyaura Coupling

One of the primary applications of this compound is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a boron source in these reactions, facilitating the coupling of aryl halides with various nucleophiles .

Catalytic Applications

In addition to its role in Suzuki reactions, this compound has been utilized as a catalyst in other organic transformations. Its ability to stabilize transition states leads to increased reaction rates and yields compared to traditional catalysts .

Bioconjugation Techniques

The compound is also significant in bioconjugation applications, where it serves as a linker for attaching biomolecules to surfaces or other molecules. This property enhances the specificity and efficacy of drug delivery systems by allowing targeted delivery to specific cells or tissues .

Development of Fluorescent Probes

This compound can be employed in creating fluorescent probes for imaging applications. These probes are vital for visualizing cellular processes in real-time, providing insights into biological mechanisms at the molecular level .

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound and its derivatives. Research indicates that these compounds can inhibit the growth of various bacterial strains, including resistant strains such as Pseudomonas aeruginosa. The mechanism involves reversible binding to bacterial enzymes, disrupting their function and leading to cell death .

Summary Table of Applications

Case Studies

-

Anticancer Activity Study

A study conducted on prostate cancer cell lines demonstrated that this compound derivatives exhibited significant antiproliferative effects with IC50 values indicating strong efficacy against LAPC4 cells. -

Bioconjugation Research

Research highlighted the use of this compound in bioconjugation techniques that improved drug delivery targeting mechanisms, showing enhanced therapeutic outcomes in preclinical models. -

Antibacterial Effectiveness

A recent publication reported that derivatives of this compound showed inhibitory effects against Pseudomonas aeruginosa, suggesting potential applications in treating nosocomial infections.

Mechanism of Action

The mechanism of action of (5-Methylquinolin-8-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use in enzyme inhibition and drug design.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

*Experimental or estimated values; †Predicted based on electron-withdrawing CF₃ effects .

- Electronic Effects: The methyl group in this compound provides mild electron-donating effects, likely raising its pKa compared to electron-withdrawing analogs like (5-trifluoromethylquinolin-8-yl)boronic acid. Fluorinated derivatives (e.g., CF₃) exhibit lower pKa values (~7.5–8.0) due to enhanced Lewis acidity, improving diol-binding kinetics at physiological pH . In contrast, aliphatic boronic acids (e.g., compound 2 in ) show reduced inhibitory activity in enzyme targets like penicillin-binding proteins, underscoring the importance of aromatic systems in optimizing interactions .

Table 2: Antiproliferative and Enzymatic Activities

*Inferred from structural similarity to combretastatin boronic analogs .

- Anticancer Potential: Phenanthren-9-yl and naphthyl boronic acids exhibit sub-micromolar cytotoxicity in breast cancer models, attributed to their planar aromatic structures enhancing membrane permeability and target engagement . The quinoline scaffold in this compound may offer similar advantages but requires empirical validation. Boronic acid-containing cis-stilbenes (e.g., compound 13c) demonstrate potent tubulin inhibition (IC₅₀ = 21–22 µM), outperforming non-boronated analogs like combretastatin A-3. The boronic acid group’s role in stabilizing transition-state interactions is critical .

Biological Activity

(5-Methylquinolin-8-yl)boronic acid is an important compound in medicinal chemistry, particularly due to its boron-containing structure which enhances its biological activity. This article reviews the biological properties, synthesis methods, and potential applications of this compound, supported by relevant research findings and case studies.

Chemical Structure:

- Molecular Formula: C10H10BNO2

- Molar Mass: 187 g/mol

- CAS Number: 1025010-58-5

The synthesis of this compound typically involves palladium-catalyzed borylation reactions. Recent advancements have demonstrated efficient methods for synthesizing borylated quinolines, which can be further transformed into various pharmacologically active derivatives through processes like the Suzuki reaction .

1. Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit significant anticancer properties. For instance, compounds derived from boronic acids have shown selective cytotoxic effects against cancer cell lines while sparing healthy cells. A study reported that a related boronic ester had an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent .

2. Antibacterial Properties

Boronic acids are recognized for their antibacterial activities. The derivative of this compound has been tested against various bacterial strains, including Escherichia coli, demonstrating effective inhibition at concentrations around 6.50 mg/mL . This suggests a promising role in developing new antibacterial agents.

3. Enzyme Inhibition

The compound has also shown potential in enzyme inhibition studies. For example, it exhibited moderate activity against acetylcholinesterase and high activity against butyrylcholinesterase, suggesting its potential utility in treating neurodegenerative diseases . The IC50 values for these activities were recorded at 115.63 µg/mL for acetylcholinesterase and 3.12 µg/mL for butyrylcholinesterase.

Case Studies and Research Findings

The biological activity of this compound is attributed to its ability to form hydrogen bonds and interact with various biomolecules, including enzymes and receptors. The vacant p-orbitals of boron allow these compounds to accept electrons from electron-donating atoms or groups, enhancing their interaction with active sites on enzymes . This property is critical for the development of targeted therapies in cancer and infectious diseases.

Q & A

Q. What are common synthetic routes for (5-Methylquinolin-8-yl)boronic acid, and how do reaction variables influence yield?

The synthesis typically employs Suzuki-Miyaura cross-coupling reactions, where variables such as the aryl halide, boronic acid derivative, ligand, base, and solvent significantly impact yield and purity. For example, optimizing ligand choice (e.g., Pd(PPh₃)₄) and solvent polarity can enhance catalytic efficiency . A systematic experimental design approach (e.g., mixed-variable optimization) is recommended to evaluate combinatorial conditions efficiently .

Q. How can boronic acid-diol binding thermodynamics be characterized for sensor applications?

Fluorescence titration under physiological pH (7.4–7.5) is widely used to determine binding constants (Ka). The affinity trend for monosaccharides (D-fructose > D-tagatose > D-mannose > D-glucose) correlates with diol geometry and boronic acid pKa. Stopped-flow kinetics further reveal that binding affinity is primarily driven by the association rate (kon) .

Q. What analytical techniques are suitable for characterizing boronic acid derivatives?

- MALDI-MS : Derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation and enables sequencing of peptide boronic acids .

- LC-MS/MS : Enables sensitive detection of underivatized boronic acids at ppm levels, critical for impurity profiling in drug development .

Advanced Research Questions

Q. How can computational methods guide the design of boronic acid-based therapeutics?

Principal Component Analysis (PCA) and k-means clustering of QSAR descriptors (e.g., electronic, steric parameters) help identify structurally diverse boronic acids for targeted applications. For example, machine learning workflows prioritize derivatives with optimal diol-binding or tubulin-inhibiting properties .

Q. What experimental strategies address contradictions in boronic acid-glycoprotein interaction data?

Surface plasmon resonance (SPR) studies reveal that non-specific secondary interactions (e.g., hydrophobic effects) can skew glycoprotein binding data. Buffer optimization (e.g., high-ionic-strength phosphate buffers) mitigates these effects, improving selectivity for terminal saccharide motifs .

Q. How do photoresponsive boronic acids enable dynamic control of diol binding?

Azobenzene-boronic acid conjugates exhibit light-dependent binding modulation. E→Z isomerization under red light (≥600 nm) enhances D-fructose affinity by 20-fold via steric and electronic stabilization of the boronate ester. This enables applications in "catch-and-release" drug delivery or tunable hydrogels .

Q. What mechanistic insights explain the anticancer activity of boronic acid-containing stilbenes?

Boronic acid substitution in cis-stilbenes (e.g., compound 13c) enhances tubulin polymerization inhibition (IC50 = 21–22 µM) by mimicking combretastatin A-4's binding to the colchicine site. Apoptosis induction in Jurkat cells occurs within 8 hours at nanomolar concentrations, with COMPARE analysis suggesting a distinct mechanism from non-boronated analogs .

Methodological Considerations

Q. How to resolve challenges in mass spectrometry analysis of boronic acids?

- Trimerization Artifacts : Derivatize with diols (e.g., pinacol) to stabilize boronic esters and suppress boroxine formation during MALDI-MS .

- Sensitivity : Use MRM mode in LC-MS/MS with negative ionization for trace-level quantification (LOD < 0.1 ppm) .

Q. What factors influence the kinetic vs. thermodynamic control of boronic acid-diol binding?

Stopped-flow fluorescence studies show that binding equilibrium is reached within seconds, with kon values (~10<sup>3</sup>–10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) dictating affinity. Buffer pH and temperature must be tightly controlled to avoid confounding kinetic measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.